

# IUPAC name for H-Aib-OEt HCl

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## Compound of Interest

Compound Name: *Ethyl 2-amino-2-methylpropanoate*

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An In-depth Technical Guide to **Ethyl 2-Amino-2-methylpropanoate** Hydrochloride (H-Aib-OEt HCl)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of **Ethyl 2-amino-2-methylpropanoate** hydrochloride, a pivotal building block in modern peptide chemistry and pharmaceutical development. Commonly abbreviated as H-Aib-OEt HCl, this compound is the ethyl ester hydrochloride salt of  $\alpha$ -aminoisobutyric acid (Aib), a non-proteinogenic amino acid. Its significance stems from the unique structural constraints imparted by the Aib residue, which features a gem-dimethyl group at the  $\alpha$ -carbon. This guide will elucidate the compound's systematic nomenclature, fundamental chemical properties, and the causal factors driving its synthesis and application. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip researchers with the practical and theoretical knowledge required for its effective utilization.

## Chemical Identity and Nomenclature

The designation H-Aib-OEt HCl is a common and convenient abbreviation used in laboratory settings, but a precise understanding requires its systematic IUPAC name.

- IUPAC Name: **ethyl 2-amino-2-methylpropanoate**;hydrochloride[1][2]

- Synonyms:  $\alpha$ -Aminoisobutyric acid ethyl ester hydrochloride, 2-Methylalanine ethyl ester hydrochloride, H-Aib-OEt-HCl[3][4]
- CAS Number: 17288-15-2[1][3][4]

The IUPAC name is derived as follows:

- Propanoate: The parent chain is a three-carbon alkane, and the "-oate" suffix indicates an ester.
- 2-methyl: A methyl group is attached to carbon-2 (the  $\alpha$ -carbon).
- 2-amino: An amino group is also attached to carbon-2.
- ethyl: The alcohol moiety of the ester is ethanol.
- hydrochloride: The molecule is protonated at the amino group and forms an ionic bond with a chloride ion. This salt form enhances the compound's stability and solubility in polar solvents. [3][5]

## Structural Analysis

The core of the molecule is  $\alpha$ -aminoisobutyric acid (Aib), an achiral amino acid due to the presence of two methyl groups on the  $\alpha$ -carbon. This gem-dimethyl substitution is the source of its most valued property: steric hindrance that severely restricts the rotational freedom around the peptide backbone's phi ( $\phi$ ) and psi ( $\psi$ ) dihedral angles.[6][7] This constraint strongly favors the adoption of helical secondary structures (specifically  $3_{10}$ - or  $\alpha$ -helices) when Aib is incorporated into a peptide chain.[7][8][9]

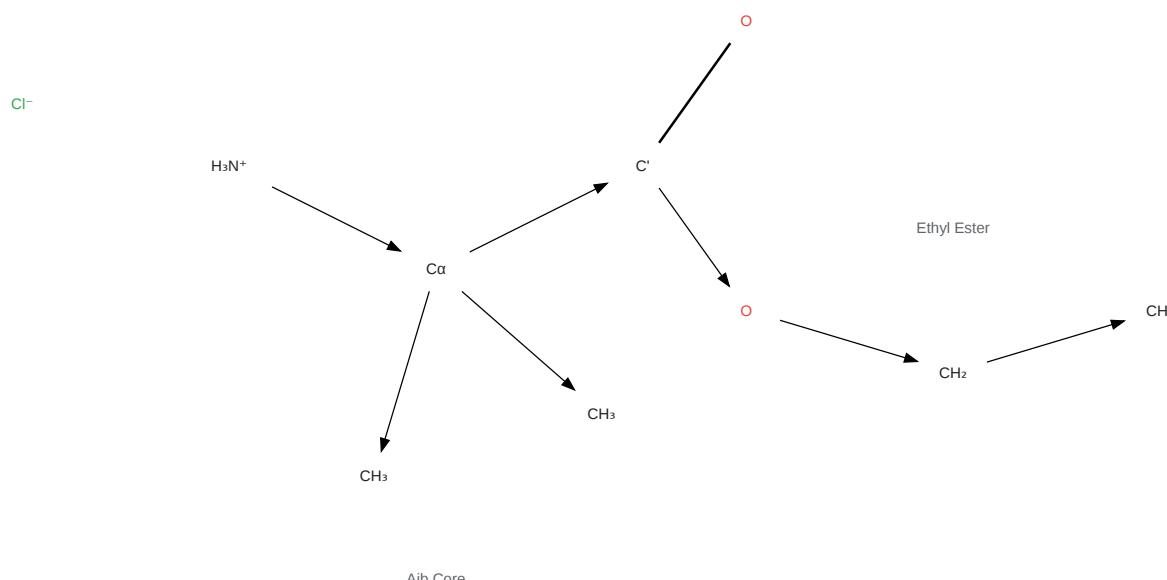
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Figure 1: Chemical structure of H-Aib-OEt HCl.

## Physicochemical Properties

The compound is typically a white to off-white crystalline powder, valued for its stability under standard laboratory conditions.[3][5] Its key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>14</sub> ClNO <sub>2</sub>	[2][3][4][10]
Molecular Weight	167.63 g/mol	[2][4][10]
Appearance	White to off-white powder	[3]
Melting Point	156-161 °C	[3]
Purity	≥98-99% (by HPLC)	[3][11]
Solubility	Soluble in water and polar organic solvents	[5]
Storage Conditions	0-8 °C, Inert atmosphere	[3]

## Scientific Significance and Core Applications

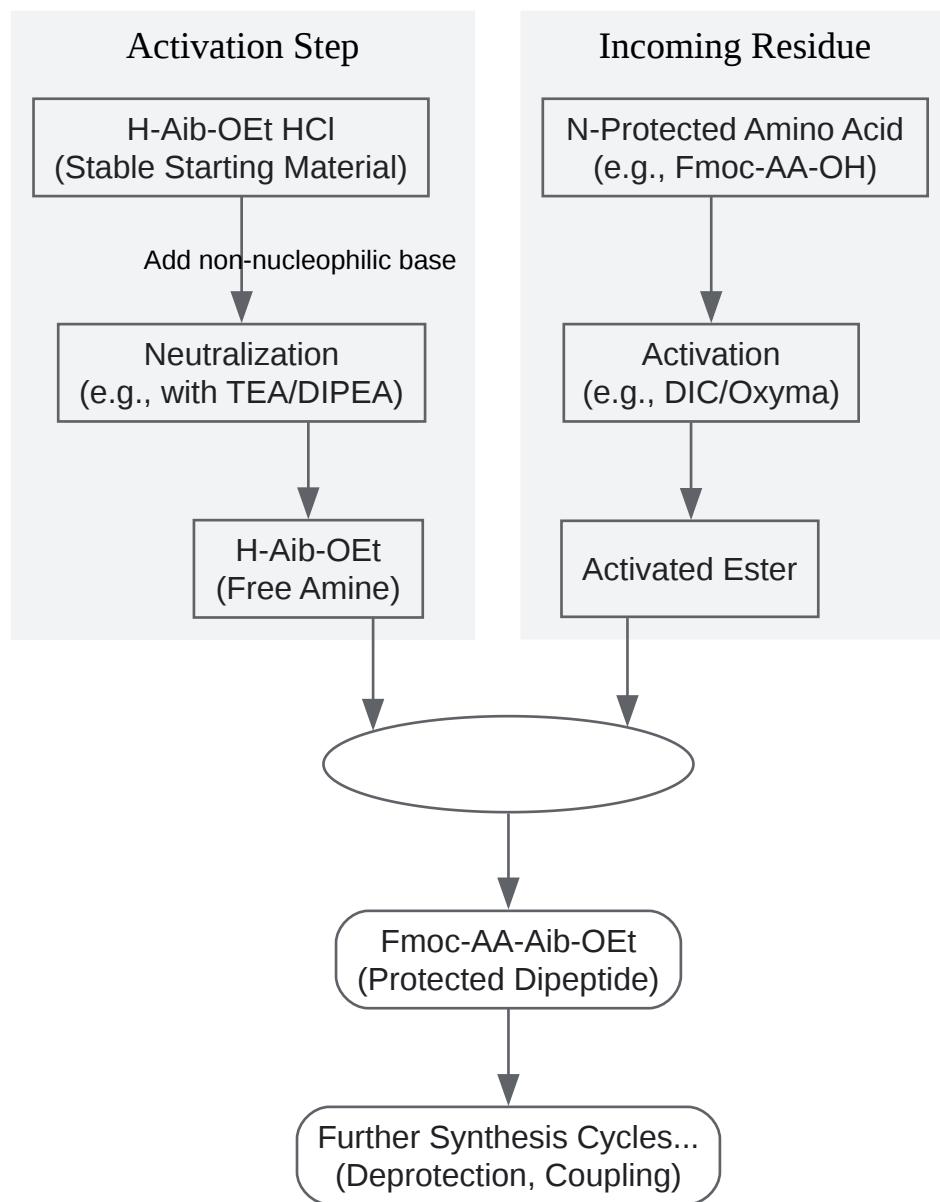
The utility of H-Aib-OEt HCl is rooted in the unique conformational properties of Aib and the strategic use of the ethyl ester and hydrochloride moieties.

## Role in Peptide Synthesis

H-Aib-OEt HCl is primarily used as a building block in solid-phase or solution-phase peptide synthesis.[1][3]

- **C-Terminus Protection:** The ethyl ester (-OEt) group serves as a protecting group for the carboxylic acid. This prevents the carboxyl group from reacting during the coupling of the next amino acid's activated carboxyl group to the free amine of the Aib residue.
- **N-Terminus Activation:** The compound is supplied with a free amino group (as a hydrochloride salt). Prior to coupling, the amine is neutralized (deprotonated) using a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to generate a free nucleophile ready for amide bond formation.
- **Enhanced Stability:** The incorporation of Aib into a peptide sequence significantly increases its resistance to proteolytic degradation by enzymes.[6][7] The gem-dimethyl groups sterically hinder the approach of proteases to the adjacent peptide bonds.

- Structural Scaffolding: Aib is a powerful helix inducer.[6][8] Researchers leverage this property to design and synthesize peptides with stable, predictable secondary structures, which is critical for mimicking the bioactive conformations of natural peptides or for creating novel structures for drug targeting and material science applications.[6][7]



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Figure 2: Workflow for incorporating H-Aib-OEt HCl in peptide synthesis.

## Pharmaceutical and Therapeutic Development

The properties conferred by Aib are highly desirable in drug design:

- Increased Half-Life: Enhanced proteolytic resistance extends the in-vivo half-life of peptide therapeutics.[6]
- Bioavailability: The conformational rigidity can improve receptor binding affinity and specificity.
- Blood-Brain Barrier Penetration: Aib-containing peptides have shown potential for improved penetration of the blood-brain barrier, making them attractive for developing therapeutics targeting the central nervous system.[6]

## Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing H-Aib-OEt HCl is the Fischer esterification of  $\alpha$ -aminoisobutyric acid using ethanol in the presence of an acid catalyst. Thionyl chloride ( $\text{SOCl}_2$ ) is an excellent choice as it reacts with ethanol to generate HCl in situ as the catalyst and also acts as a dehydrating agent, driving the reaction to completion.[12][13]

## Materials and Reagents

- $\alpha$ -Aminoisobutyric acid (Aib)
- Absolute Ethanol (EtOH), anhydrous
- Thionyl Chloride ( $\text{SOCl}_2$ )
- Diethyl Ether, anhydrous
- Round-bottom flask with reflux condenser and drying tube
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Büchner funnel and filter paper

## Step-by-Step Procedure

CAUTION: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add  $\alpha$ -aminoisobutyric acid (10.3 g, 100 mmol).
- Solvent Addition: Add anhydrous absolute ethanol (150 mL) to the flask. Stir the suspension.
- Catalyst Addition: Cool the flask in an ice bath to 0 °C. While stirring vigorously, slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise via a syringe or dropping funnel over 30 minutes. Causality Note: The slow, cooled addition is critical to control the exothermic reaction between thionyl chloride and ethanol.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser with a calcium chloride drying tube and heat the reaction mixture to reflux (approx. 78 °C) for 3-4 hours. The suspension should gradually dissolve as the product forms.
- Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess ethanol and any volatile byproducts using a rotary evaporator. Trustworthiness Note: This step is crucial to concentrate the product and facilitate its precipitation.
- Precipitation and Isolation: To the resulting oily or solid residue, add 100 mL of anhydrous diethyl ether and stir or sonicate to break up any clumps. The product, being a salt, is insoluble in ether and will precipitate as a white solid.
- Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold diethyl ether (2x 25 mL) to remove any remaining soluble impurities.
- Final Product: Dry the white crystalline powder under high vacuum to yield **Ethyl 2-amino-2-methylpropanoate** hydrochloride (H-Alb-OEt HCl). The typical yield is >95%.

## Safety and Handling

- Hazard Profile: The compound itself is an irritant. Standard chemical handling precautions should be observed.
- Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended) to prevent moisture absorption.[\[3\]](#)
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

## Conclusion

**Ethyl 2-amino-2-methylpropanoate** hydrochloride is more than a simple amino acid derivative; it is a sophisticated molecular tool for peptide engineering. Its systematic design—combining the helix-inducing properties of Aib, the protective function of an ethyl ester, and the stability of a hydrochloride salt—makes it an indispensable reagent. For researchers in drug discovery and material science, a thorough understanding of its chemical principles, synthesis, and handling is fundamental to leveraging its full potential in the creation of novel, stable, and bioactive molecules.

## References

- Unusual Amino Acids:  $\alpha$ -Aminoisobutyric Acid | LifeTein Peptide Blog. (2025). LifeTein. [\[Link\]](#)
- $\alpha$ -Aminoisobutyric acid ethyl ester hydrochloride | 17288-15-2. J&K Scientific. [\[Link\]](#)
- 2-Aminoisobutyric acid. Wikipedia. [\[Link\]](#)
- Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2020). Chemical Communications (RSC Publishing). DOI:10.1039/D0CC04698A. [\[Link\]](#)
- H-Aib-OEt.HCl. RayBiotech. [\[Link\]](#)
- **Ethyl 2-amino-2-methylpropanoate** hydrochloride | C6H14CINO2 | CID 22343822. PubChem. [\[Link\]](#)
- Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. (2017). Chemical Communications (RSC Publishing). DOI:10.1039/C7CC03095A. [\[Link\]](#)
- H-Aib-OEt HCl, min 98%, 1 gram. CP Lab Safety. [\[Link\]](#)
- $\alpha$ -AMINOISOBUTYRIC ACID. Organic Syntheses Procedure. [\[Link\]](#)
- Article - SciELO. (2008). Brazilian Journal of Pharmaceutical Sciences. [\[Link\]](#)
- Method for producing amino acid ester hydrochloride - JP2003137850A.

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## Sources

- 1. [jk-sci.com](http://jk-sci.com) [jk-sci.com]
- 2. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14CINO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 4. [scbt.com](http://scbt.com) [scbt.com]
- 5. CAS 17288-15-2: Alanine, 2-methyl-, ethyl ester, hydrochlo... [cymitquimica.com]
- 6. [lifetein.com](http://lifetein.com) [lifetein.com]
- 7. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 8. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 9. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing)  
DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 10. [raybiotech.com](http://raybiotech.com) [raybiotech.com]
- 11. [calpaclab.com](http://calpaclab.com) [calpaclab.com]
- 12. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]
- 13. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
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